

# Spectroscopic Profile of 2-Bromostyrene: A Technical Guide

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## Compound of Interest

Compound Name: 2-Bromostyrene

Cat. No.: B128962

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This guide provides a comprehensive overview of the spectroscopic data for **2-Bromostyrene**, a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in drug development and related fields, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **2-Bromostyrene**.

**Table 1:  $^1\text{H}$  NMR Spectroscopic Data for 2-Bromostyrene**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~7.61	d	~7.6	Ar-H
~7.32	t	~7.6	Ar-H
~7.15	t	~7.6	Ar-H
~7.05	dd	17.5, 10.9	=CH-
~5.75	d	17.5	=CH <sub>2</sub> (trans)
~5.43	d	10.9	=CH <sub>2</sub> (cis)

Solvent:  $\text{CDCl}_3$ . Chemical shifts are referenced to TMS (0 ppm).

## Table 2: $^{13}\text{C}$ NMR Spectroscopic Data for 2-Bromostyrene

Chemical Shift ( $\delta$ ) ppm	Assignment
~137.9	Ar-C
~135.2	=CH-
~133.2	Ar-C
~129.8	Ar-CH
~127.6	Ar-CH
~127.1	Ar-CH
~122.9	Ar-C-Br
~116.8	=CH <sub>2</sub>

Solvent:  $\text{CDCl}_3$ . Chemical shifts are referenced to TMS (0 ppm).

## Table 3: Infrared (IR) Spectroscopy Peak List for 2-Bromostyrene

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
~3080	Medium	=C-H stretch (vinyl & aromatic)
~1625	Medium	C=C stretch (vinyl)
~1590, 1470, 1440	Medium-Strong	C=C stretch (aromatic)
~990, 910	Strong	=C-H bend (vinyl out-of-plane)
~750	Strong	C-Br stretch / Ar-H bend (ortho-disubstituted)

Sample preparation: Neat liquid film.

## Table 4: Mass Spectrometry Data for 2-Bromostyrene

m/z	Relative Intensity (%)	Assignment
184	~98	[M+2] <sup>+</sup> (with <sup>81</sup> Br)
182	100	[M] <sup>+</sup> (with <sup>79</sup> Br)
103	~65	[M-Br] <sup>+</sup>
77	~47	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

Ionization method: Electron Ionization (EI).

## Experimental Protocols

The following are representative experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **2-Bromostyrene** was dissolved in ~0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- <sup>1</sup>H NMR Spectroscopy:
  - Instrument: Bruker Avance III HD 400 MHz spectrometer (or equivalent).
  - Pulse Program: A standard single-pulse experiment (e.g., ' zg30').
  - Number of Scans: 16.
  - Relaxation Delay: 1.0 s.
  - Acquisition Time: 3.98 s.
  - Spectral Width: 20.5 ppm.

- Processing: The free induction decay (FID) was Fourier transformed with a line broadening of 0.3 Hz. The spectrum was phased and baseline corrected. Chemical shifts were referenced to the TMS signal at 0 ppm.
- $^{13}\text{C}$  NMR Spectroscopy:
  - Instrument: Bruker Avance III HD 100 MHz spectrometer (or equivalent).
  - Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30').
  - Number of Scans: 1024.
  - Relaxation Delay: 2.0 s.
  - Acquisition Time: 1.36 s.
  - Spectral Width: 240 ppm.
  - Processing: The FID was Fourier transformed with a line broadening of 1.0 Hz. The spectrum was phased and baseline corrected. Chemical shifts were referenced to the solvent signal of  $\text{CDCl}_3$  at 77.16 ppm.

## Infrared (IR) Spectroscopy

- Sample Preparation: A drop of neat **2-Bromostyrene** liquid was placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.[\[1\]](#)
- Data Acquisition:
  - Instrument: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent).
  - Technique: Transmission.
  - Resolution:  $4 \text{ cm}^{-1}$ .
  - Number of Scans: 16.
  - Spectral Range: 4000-400  $\text{cm}^{-1}$ .

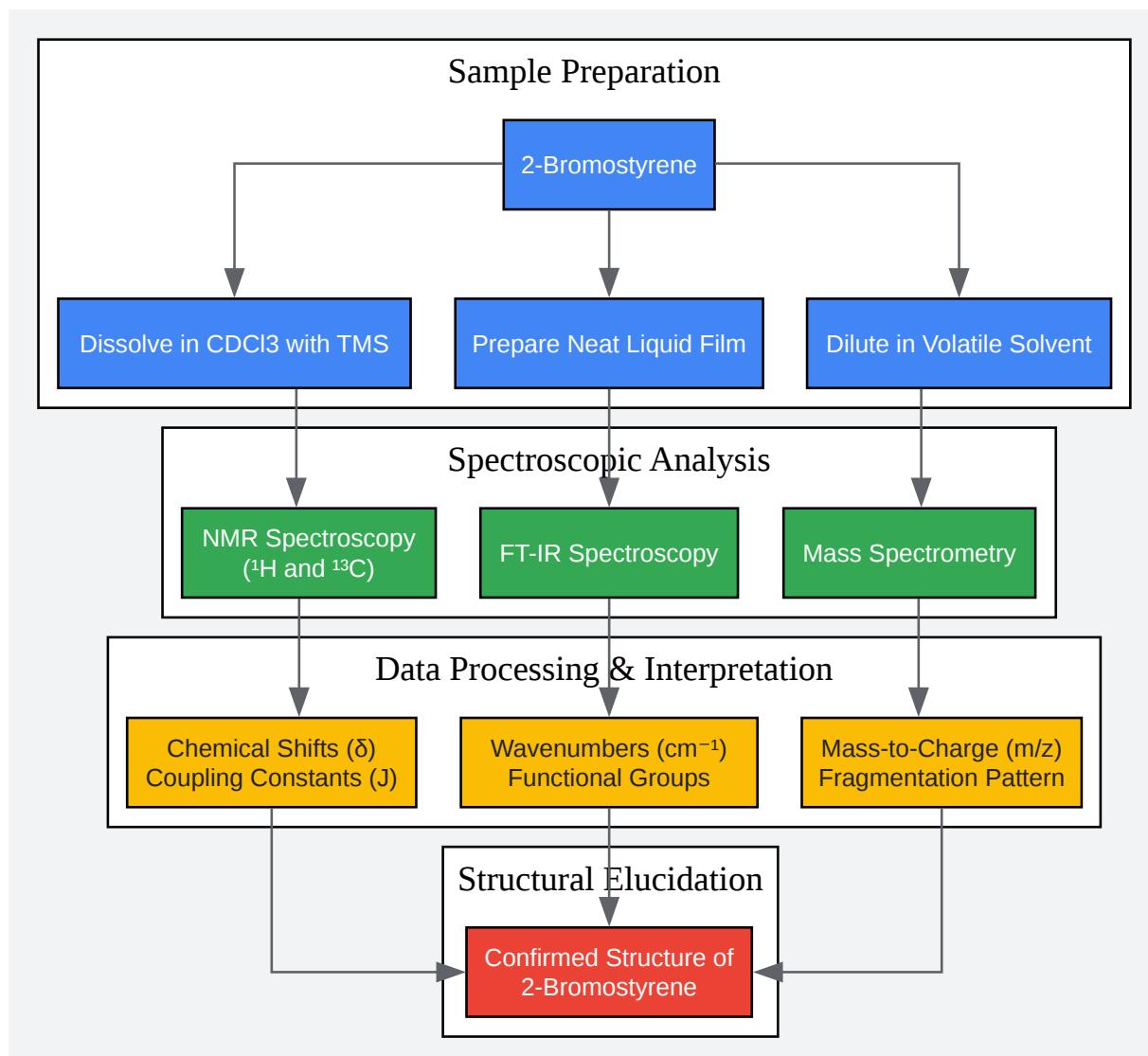
- Background: A background spectrum of the clean salt plates was collected prior to the sample analysis and subtracted from the sample spectrum.

## Mass Spectrometry (MS)

- Sample Introduction: A dilute solution of **2-Bromostyrene** in a volatile organic solvent (e.g., methanol or dichloromethane) was introduced into the mass spectrometer. For Gas Chromatography-Mass Spectrometry (GC-MS), the sample was injected into the GC, which separates the components before they enter the mass spectrometer.
- Data Acquisition:
  - Instrument: A GC-MS system such as an Agilent 7890B GC coupled to a 5977A MSD (or equivalent).
  - Ionization Mode: Electron Ionization (EI).
  - Ionization Energy: 70 eV.[\[2\]](#)
  - Mass Analyzer: Quadrupole.
  - Scan Range: m/z 40-400.
  - Source Temperature: 230 °C.[\[2\]](#)

## Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **2-Bromostyrene**.



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Caption: Workflow for the spectroscopic analysis of **2-Bromostyrene**.

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## References

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